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molecular formula C9H6F2O B3383665 1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene CAS No. 457628-50-1

1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene

Cat. No. B3383665
M. Wt: 168.14 g/mol
InChI Key: ZOFTWFDLBJRYJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07915295B2

Procedure details

This compound was prepared analogously to 2,4-difluoro-2-propynyloxybenzene but using 3,5-difluoro-phenol (14 g, 107 mmol) to give 1,3-difluoro-5-prop-2-ynyloxy-benzene 12 g (67%).
Name
2,4-difluoro-2-propynyloxybenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1([O:9][C:10]#[C:11][CH3:12])[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][CH2:3]1.[F:13]C1C=C(O)C=C(F)C=1>>[F:8][C:6]1[CH:7]=[C:2]([O:9][CH2:10][C:11]#[CH:12])[CH:3]=[C:4]([F:13])[CH:5]=1

Inputs

Step One
Name
2,4-difluoro-2-propynyloxybenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(CC=CC(=C1)F)OC#CC
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=CC(=C1)OCC#C)F
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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